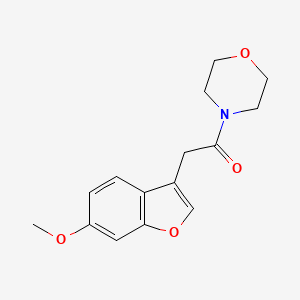![molecular formula C9H10F3N3O B7480576 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea (TFMPU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TFMPU is a urea derivative that is widely used as a reagent in organic synthesis, and it has also been studied for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea as a PKC inhibitor involves its ability to bind to the regulatory domain of the enzyme, preventing it from being activated by second messengers such as diacylglycerol and calcium ions. As a modulator of ion channels, 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea has been shown to interact with the pore-forming region of the channel, altering its conductance and selectivity.
Biochemical and Physiological Effects:
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea has been shown to have a number of biochemical and physiological effects, including the inhibition of PKC activity, modulation of ion channel function, and the induction of apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, with some studies suggesting that it may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea in lab experiments is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and purify, making it a cost-effective option for many research projects. However, its potential toxicity and limited solubility in aqueous solutions can be limiting factors in some applications.
Orientations Futures
There are several potential future directions for research involving 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, which is an area of significant unmet medical need. Additionally, further studies are needed to fully elucidate the mechanism of action of 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea as a PKC inhibitor and ion channel modulator, which could lead to the development of more effective drugs in these areas. Finally, the synthesis and characterization of novel derivatives of 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea could lead to the discovery of new reagents for use in organic synthesis and other applications.
Méthodes De Synthèse
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with dimethylamine to form the corresponding amide, which is then treated with phosgene to give 1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea.
Applications De Recherche Scientifique
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea has been used extensively in organic synthesis as a reagent for the preparation of a variety of compounds, including heterocycles and biologically active molecules. It has also been studied for its potential as a therapeutic agent, particularly as an inhibitor of protein kinase C (PKC) and as a modulator of ion channels.
Propriétés
IUPAC Name |
1,1-dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-15(2)8(16)14-7-5-13-4-3-6(7)9(10,11)12/h3-5H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMHHOJTHKVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)

![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)





![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)

![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)